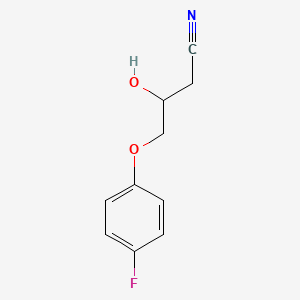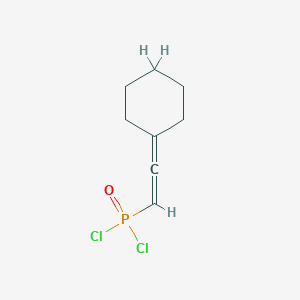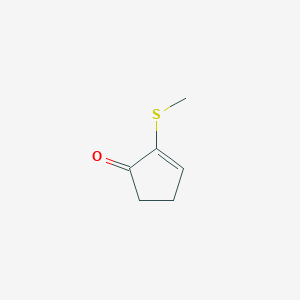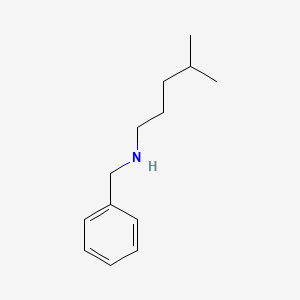![molecular formula C11H9Cl4N3O4 B14615952 Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-18-0](/img/structure/B14615952.png)
Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and dichloro substituents, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] typically involves the condensation of 4-nitroaniline with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the dichloro groups can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the dichloro substituents.
2,2-dichloro-N-(4-nitrophenyl)acetamide: Similar but with different substitution patterns.
4’-Methyl-2’-nitroacetanilide: Contains a methyl group instead of the dichloro groups.
Uniqueness
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is unique due to its combination of nitrophenyl and dichloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58085-18-0 |
|---|---|
Molecular Formula |
C11H9Cl4N3O4 |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H9Cl4N3O4/c12-7(13)10(19)16-9(17-11(20)8(14)15)5-1-3-6(4-2-5)18(21)22/h1-4,7-9H,(H,16,19)(H,17,20) |
InChI Key |
QXSAVQWEOGMINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


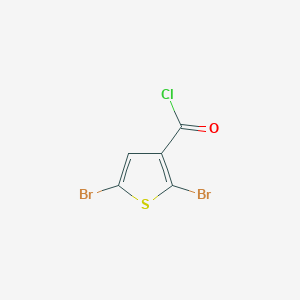

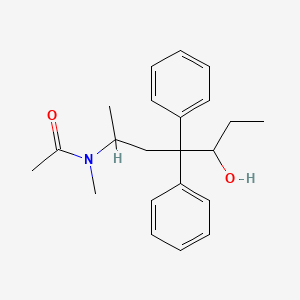
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)


![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
